

# Lopinavir/Ritonavir: A Comparative Efficacy Analysis Against Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Lopinavir/Ritonavir |           |
| Cat. No.:            | B1246207            | Get Quote |

#### For Immediate Release

A comprehensive review of clinical data reveals the comparative efficacy of **Lopinavir/Ritonavir** (LPV/r) against other leading protease inhibitors (PIs) in the management of HIV-1 infection. This guide synthesizes findings from key clinical trials, offering researchers, scientists, and drug development professionals a detailed comparison of virologic and immunologic outcomes, alongside insights into the methodologies of these pivotal studies.

## **Executive Summary**

**Lopinavir/ritonavir**, a co-formulated protease inhibitor, has long been a cornerstone of antiretroviral therapy. However, the landscape of HIV treatment has evolved with the introduction of newer agents. This guide provides a head-to-head comparison of LPV/r with other ritonavir-boosted PIs, including Atazanavir (ATV/r), Darunavir (DRV/r), Fosamprenavir (FPV/r), and Tipranavir (TPV/r), focusing on key efficacy and safety endpoints from major clinical trials.

### **Comparative Efficacy of Protease Inhibitors**

The following tables summarize the virologic and immunologic responses from significant clinical trials comparing **Lopinavir/Ritonavir** with other protease inhibitors in both treatment-naive and treatment-experienced patient populations.

### **Table 1: Virologic Response in Treatment-Naive Patients**



| Clinical Trial | Treatment<br>Arms                                                                            | Duration | Virologic<br>Suppression<br>(HIV-1 RNA <50<br>copies/mL)                   | Key Findings                                                                                                                                                                                  |
|----------------|----------------------------------------------------------------------------------------------|----------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ARTEMIS        | Darunavir/r<br>800/100 mg once<br>daily vs.<br>Lopinavir/r<br>800/200 mg total<br>daily dose | 96 weeks | DRV/r: 79%<br>LPV/r: 71%[1]                                                | Darunavir/r demonstrated a significantly better virologic response than Lopinavir/r.[1] The difference was more pronounced in patients with a baseline viral load above 100,000 copies/mL.[1] |
| CASTLE         | Atazanavir/r<br>300/100 mg once<br>daily vs.<br>Lopinavir/r<br>400/100 mg<br>twice daily     | 96 weeks | ATV/r: 67%<br>(women), 77%<br>(men) LPV/r:<br>63% (women),<br>71% (men)[2] | Atazanavir/r was non-inferior to Lopinavir/r, with higher virological response rates, driven by a lower discontinuation rate in the atazanavir/r group.[2]                                    |
| KLEAN          | Fosamprenavir/r 700/100 mg twice daily vs. Lopinavir/r 400/100 mg twice daily                | 48 weeks | FPV/r: 66%<br>LPV/r: 65%[3]                                                | Fosamprenavir/r was non-inferior to Lopinavir/r in antiviral efficacy. [3][4][5]                                                                                                              |



| Trial 1182.33 | Tipranavir/r 500/200 mg twice daily vs. Lopinavir/r 400/100 mg twice daily | 48 weeks | TPV/r regimens were non-inferior to LPV/r.[6] | All treatment<br>groups had<br>similar 48-week<br>treatment<br>responses.[6] |
|---------------|----------------------------------------------------------------------------|----------|-----------------------------------------------|------------------------------------------------------------------------------|
|---------------|----------------------------------------------------------------------------|----------|-----------------------------------------------|------------------------------------------------------------------------------|

## **Table 2: Virologic Response in Treatment-Experienced Patients**



| Clinical Trial | Treatment<br>Arms                                                               | Duration | Virologic<br>Suppression<br>(HIV-1 RNA <50<br>copies/mL)                                       | Key Findings                                                                                                                   |
|----------------|---------------------------------------------------------------------------------|----------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| TITAN          | Darunavir/r 600/100 mg twice daily vs. Lopinavir/r 400/100 mg twice daily       | 48 weeks | DRV/r: 71%<br>LPV/r: 60%[7]                                                                    | Darunavir/r was superior to Lopinavir/r in treatment-experienced patients.[7][8]                                               |
| RESIST         | Tipranavir/r vs.<br>Lopinavir/r                                                 | 24 weeks | TPV/r: 40% (≥1 log10 reduction) LPV/r: 21% (≥1 log10 reduction) [9]                            | Tipranavir/r showed a better virologic response in patients with virus exhibiting reduced susceptibility to Lopinavir/r.[9]    |
| BMS AI424-043  | Atazanavir 400<br>mg once daily vs.<br>Lopinavir/r<br>400/100 mg<br>twice daily | 48 weeks | ATV: -1.59 log10<br>copies/mL<br>reduction LPV/r:<br>-2.02 log10<br>copies/mL<br>reduction[10] | Lopinavir/ritonavi<br>r resulted in a<br>significantly<br>greater reduction<br>in HIV RNA than<br>unboosted<br>atazanavir.[10] |

**Table 3: Immunologic Response and Discontinuation Rates** 



| Clinical Trial     | Treatment Arms                     | Median CD4+ Cell<br>Count Increase<br>from Baseline | Discontinuation<br>Rate Due to<br>Adverse Events |
|--------------------|------------------------------------|-----------------------------------------------------|--------------------------------------------------|
| ARTEMIS (96 weeks) | Darunavir/r vs.<br>Lopinavir/r     | DRV/r: Not specified LPV/r: Not specified           | DRV/r: 4% LPV/r: 9% [1]                          |
| CASTLE (96 weeks)  | Atazanavir/r vs.<br>Lopinavir/r    | Not specified                                       | ATV/r had a lower discontinuation rate. [2]      |
| KLEAN (48 weeks)   | Fosamprenavir/r vs.<br>Lopinavir/r | FPV/r: 176 cells/mm³<br>LPV/r: 191<br>cells/mm³[3]  | FPV/r: 12% LPV/r:<br>10%[4]                      |
| TITAN (48 weeks)   | Darunavir/r vs.<br>Lopinavir/r     | Not specified                                       | Similar between the two arms (7%).[7]            |

## **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to assess the comparative efficacy of different protease inhibitors. Below are generalized experimental protocols representative of these studies.

## General Clinical Trial Workflow for Comparative Efficacy of Protease Inhibitors





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial comparing protease inhibitors.



### Methodology Details:

- Study Design: Most of these were open-label, randomized, multicenter, non-inferiority or superiority trials.[4][8][9]
- Patient Population: Trials enrolled either antiretroviral-naive or treatment-experienced HIV-1 infected adults.[1][4][8][9] Baseline characteristics such as HIV-1 RNA levels and CD4+ cell counts were key stratification factors.[3]
- Intervention: Patients were randomized to receive either **Lopinavir/Ritonavir** or a comparator protease inhibitor, both in combination with a background regimen of two nucleoside reverse transcriptase inhibitors (NRTIs).[4][8][11]
- Primary Endpoints: The primary efficacy endpoint was typically the proportion of patients achieving a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL or <400 copies/mL) at week 48 or 96.[4][11]
- Secondary Endpoints: These included the change from baseline in CD4+ cell count, the incidence of adverse events, and the development of genotypic resistance to the study drugs.[12]

### **Mechanism of Action: HIV Protease Inhibition**

HIV protease inhibitors function by preventing the cleavage of viral polyproteins, which is an essential step in the lifecycle of the virus for producing mature, infectious virions.[13][14]





Click to download full resolution via product page

Caption: Mechanism of action of HIV protease inhibitors.

By binding to the active site of the HIV protease enzyme, these drugs competitively inhibit the enzyme's function.[13] This results in the production of immature and non-infectious viral particles, thereby halting the replication cycle of the virus.[14][15] Ritonavir is co-administered with many PIs not for its own antiviral activity, but to inhibit the cytochrome P450 3A4 enzyme, which metabolizes the primary PI. This "boosting" effect increases the plasma concentration and prolongs the half-life of the active protease inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Darunavir vs Lopinavir at 96 Weeks in People With Naïve Advanced HIV ARTEMIS Study [natap.org]
- 2. Comparative gender analysis of the efficacy and safety of atazanavir/ritonavir and lopinavir/ritonavir at 96 weeks in the CASTLE study PMC [pmc.ncbi.nlm.nih.gov]



- 3. medscape.com [medscape.com]
- 4. The KLEAN study of fosamprenavir-ritonavir versus lopinavir-ritonavir, each in combination with abacavir-lamivudine, for initial treatment of HIV infection over 48 weeks: a randomised non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Tipranavir/Ritonavir (500/200 mg and 500/100 mg) Was Virologically Non-Inferior to Lopinavir/Ritonavir (400/100 mg) at Week 48 in Treatment-Naïve HIV-1-Infected Patients: A Randomized, Multinational, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 8. Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of atazanavir with lopinavir/ritonavir in patients with prior protease inhibitor failure: a randomized multinational trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of once-daily darunavir/ritonavir versus lopinavir/ritonavir in treatment-naive HIV-1-infected patients at week 48 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Lopinavir/Ritonavir: A Comparative Efficacy Analysis
  Against Other Protease Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1246207#comparative-efficacy-of-lopinavir-ritonavir-vs-other-protease-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com